molecular formula C11H16O B1294814 4-tert-Butylanisole CAS No. 5396-38-3

4-tert-Butylanisole

Cat. No. B1294814
CAS RN: 5396-38-3
M. Wt: 164.24 g/mol
InChI Key: MCUPBIBNSTXCPQ-UHFFFAOYSA-N
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Description

4-tert-Butylanisole, also known as 4-Methoxy-tert-butylbenzene, is a clear colorless to slightly yellow liquid . It has a linear formula of (CH3)3CC6H4OCH3 . The CAS Number is 5396-38-3 and the molecular weight is 164.24 .


Molecular Structure Analysis

The molecular structure of 4-tert-Butylanisole is represented by the linear formula (CH3)3CC6H4OCH3 . The SMILES string representation is COc1ccc(cc1)C©©C .


Chemical Reactions Analysis

4-tert-Butylanisole is used as a reactant in nucleophilic substitution of para-substituted phenol ethers in the presence of a hypervalent iodine compound . More detailed information about its chemical reactions is not available in the retrieved sources.


Physical And Chemical Properties Analysis

4-tert-Butylanisole has a refractive index of n20/D 1.503 (lit.) and a density of 0.938 g/mL at 25 °C (lit.) . It has a melting point of 18 °C and a boiling point of 222 °C . The flash point is 94 °C .

Scientific Research Applications

Synthesis of Aryl Acetates

4-tert-Butylanisole: is utilized in the synthesis of aryl acetates through carbonylation of aryl methyl ethers . This process is significant in organic synthesis, providing a route to produce aryl acetates, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fragrances.

. It’s used to construct more complex molecules, particularly in the development of new drugs and materials with specific properties.

Ether Bond Activation Research

The compound is involved in ether bond activation studies. The activation and subsequent transformation of ethers are crucial in the synthesis of many valuable compounds, including those derived from biomass, especially lignin, which contains abundant ether bonds .

and density of .

Safety and Hazards

4-tert-Butylanisole is classified as a combustible liquid . It is advised to avoid contact with skin and eyes, and to avoid breathing its mist/vapors/spray . In case of accidental release, it is recommended to ensure adequate ventilation and use personal protective equipment as required .

properties

IUPAC Name

1-tert-butyl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-11(2,3)9-5-7-10(12-4)8-6-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUPBIBNSTXCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063833
Record name Benzene, 1-(1,1-dimethylethyl)-4-methoxy-
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-tert-Butylanisole

CAS RN

5396-38-3
Record name 4-tert-Butylanisole
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Record name p-tert-Butylanisole
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Record name 4-tert-Butylanisole
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Record name Benzene, 1-(1,1-dimethylethyl)-4-methoxy-
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Record name P-TERT-BUTYLANISOLE
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Synthesis routes and methods I

Procedure details

More specifically, the process for producing N-sec-butyl-4-tert-butyl-2,6-dinitroaniline comprises reacting 4-tert-butylphenol with dimethyl sulfate to produce 4-tert-butylanisole. The 4-tert-butylanisole is then reacted with nitrating agent to produce 2,6-dinitro-4-tert-butylanisole. The 2,6-dinitro-4-tert-butylanisole is then reacted with sec-butylamine to produce N-sec-butyl-4-tert-butyl-2,6-dinitroaniline.
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Synthesis routes and methods II

Procedure details

To 15.0 g of 4-tert-butylphenol dissolved in 100 ml of acetone were added 37.5 ml of methyl iodide and 83.0 g of potassium carbonate and heated at reflux for 20 hours. The reaction mixture was filtered and the filtrate was concentrated at reduced pressure. Diethyl ether was added to the residue to remove the insoluble matters by the filtration and the filtrate was concentrated at reduced pressure. The residue was purified by vacuum distillation to give 15.5 g of the title compound having the following physical properties.
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Synthesis routes and methods III

Procedure details

In accordance with a more specific aspect of the present invention, a process is provided for producing N-sec-butyl-4-tert-butyl-2,6-dinitroaniline. The process may be broadly described as: (1) reacting 4-tert-butylphenol with dimethyl sulfate to produce 4-tert-butylanisole (a methylation reaction); (2) reacting the 4-tert-butylanisole with nitric acid, a reacting the 4-tert-butylanisole with nitric acid, a mixture of nitric acid and sulfuric acid or a mixture of nitric acid, sulfuric acid and oleum to produce 2,6-dinitro-4-tert-butylanisole (a nitration reaction); and (3) reacting the 2,6-dinitro-4-tert-butylanisole with sec-butylamine to produce N-sec-butyl-4-tert-butyl-2,6-dinitroaniline (an amination reaction).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 4-tert-Butylanisole used in the synthesis of complex molecules?

A1: 4-tert-Butylanisole serves as a valuable starting material for synthesizing [3.3]metacyclophanes. These cyclic compounds are constructed by connecting two aromatic rings, often benzene derivatives, with aliphatic chains. For instance, reacting 4-tert-Butylanisole with specific 1,3-bis(bromomethyl)benzene derivatives under basic conditions leads to the formation of anti-9-methoxy[3.3]metacyclophane-2,11-diones. [] These diones can be further modified to create various syn-[3.3]metacyclophanes, expanding the diversity of accessible structures. []

Q2: Does the tert-butyl group in 4-tert-Butylanisole influence its reactivity?

A2: Yes, the bulky tert-butyl group in the 4-position of 4-tert-Butylanisole introduces significant steric hindrance. This steric effect influences both its reactivity and the regioselectivity of reactions. For example, in Friedel-Crafts acylations, the tert-butyl group directs the incoming electrophile to the less hindered 2-position. [] This steric control is essential for achieving desired product outcomes in synthetic applications.

Q3: Are there any studies investigating the conformational behavior of molecules derived from 4-tert-Butylanisole?

A3: Yes, the conformational behavior of 9-methoxy[3.3]metacyclophanes, synthesized from 4-tert-Butylanisole, has been a subject of investigation. [] These studies focus on understanding how the bulky tert-butyl group and the methoxy group on the bridging cyclophane structure influence the molecule's overall shape and preferred conformation. Such insights are crucial for predicting the reactivity and potential applications of these compounds.

Q4: Has 4-tert-Butylanisole been used to create ligands for metal complexes?

A4: Yes, researchers have explored 4-tert-Butylanisole as a precursor for synthesizing tetradentate ligands. One example is the multi-step synthesis of tetrakis(5-tert-butyl-2-hydroxyphenyl)ethene, which involves converting 4-tert-Butylanisole into the corresponding 2,2'-dimethoxybenzophenone hydrazone. [] This ligand, characterized by its rigid tetraphenylethylene core and four hydroxyl groups, shows promise in polymetallic coordination chemistry and catalysis due to its ability to bind multiple metal centers. []

Q5: Is there any information on the spectroscopic properties of 4-tert-Butylanisole derivatives?

A5: Yes, 17O NMR spectroscopy has been used to study the electronic effects of the tert-butyl group in 4-tert-Butylanisole and compare them to its nitrogen-containing analog, 4-tert-butylpyridine N-oxide. [] The data revealed a higher sensitivity of the N-oxide oxygen atom to steric and electronic effects compared to the oxygen atom in the anisole derivative. [] These findings contribute to our understanding of how substituents influence the electronic environment around oxygen atoms in different chemical contexts.

Q6: Are there studies examining photochemical reactions involving 4-tert-Butylanisole derivatives?

A6: Researchers have investigated the photochemistry of arylcycloalkylsulfonium salts derived from 4-tert-Butylanisole, specifically 1-(4-tert-butylphenyl)-tetrahydrothiopyranium triflate. [] Upon light exposure, this compound undergoes both heterolytic and homolytic C-S bond cleavages, ultimately generating acid. [] This research sheds light on the photoacid generation mechanism of such compounds, which is relevant to their potential applications in photoresist technology.

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